Product packaging for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one(Cat. No.:CAS No. 194344-82-6)

1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one

Cat. No.: B060577
CAS No.: 194344-82-6
M. Wt: 134.14 g/mol
InChI Key: LUOKUPYTTZULMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS 194344-82-6) is a high-purity, fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound serves as a privileged scaffold for the synthesis of novel bioactive molecules, particularly in the development of antimicrobial agents and central nervous system (CNS) therapeutics. Key Research Applications & Value: Antimicrobial Research: Derivatives of the pyrrolo[1,2-c]imidazole core have demonstrated potent in vitro antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus , Escherichia coli , and Cryptococcus neoformans . This makes it a valuable precursor in the search for new agents to combat drug-resistant bacteria. Neuroprotective Agent Development: The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, which is structurally related, is recognized as the basis for potent and selective neuroprotective compounds, specifically serving as JNK3 inhibitors . This highlights the potential of this chemical class in neuroscience research for conditions such as Parkinson's disease. Versatile Chemical Intermediate: The structure of this compound, featuring a fused imidazole and pyrrolone system, makes it an excellent building block for further chemical elaboration. It can be used to create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . Its molecular framework is analogous to cores found in certain marine sponge alkaloids, which are known for a wide spectrum of biological activities . Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B060577 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one CAS No. 194344-82-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194344-82-6

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1-methylpyrrolo[1,2-c]imidazol-5-one

InChI

InChI=1S/C7H6N2O/c1-5-6-2-3-7(10)9(6)4-8-5/h2-4H,1H3

InChI Key

LUOKUPYTTZULMB-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=O)N2C=N1

Canonical SMILES

CC1=C2C=CC(=O)N2C=N1

Synonyms

5H-Pyrrolo[1,2-c]imidazol-5-one,1-methyl-(9CI)

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 5h Pyrrolo 1,2 C Imidazol 5 One and Analogues

Strategies Involving Cyclization Reactions

Cyclization reactions represent the most fundamental and widely utilized approach for the construction of the pyrrolo[1,2-c]imidazole core. These strategies can be broadly categorized into intramolecular and intermolecular processes, as well as more complex domino and cascade sequences.

Intramolecular Cyclocondensation Approaches for Pyrrolo[1,2-c]imidazol-5-one Core Formation

Intramolecular cyclocondensation is a powerful strategy for the formation of the bicyclic pyrrolo[1,2-c]imidazol-5-one system from a single precursor molecule containing all the necessary atoms. A notable example involves the gas-phase pyrolysis of a Meldrum's acid derivative. In this method, imidazole-4-carbaldehyde is first condensed with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form an adduct. Subsequent flash vacuum pyrolysis of this adduct leads to the formation of 5H-pyrrolo[1,2-c]imidazol-5-one as an air-sensitive yellow solid. rsc.org This reaction proceeds through the thermal loss of acetone (B3395972) and carbon dioxide from the Meldrum's acid moiety to generate a reactive ketene (B1206846) intermediate, which then undergoes intramolecular cyclization and rearrangement to afford the final product.

Another intramolecular approach involves the cyclization of suitably substituted imidazole (B134444) derivatives. For instance, the cyclization of N-substituted imidazole-4-acetic acid derivatives can be envisioned as a direct route to the pyrrolo[1,2-c]imidazol-5-one core. While specific examples for the 1-methyl derivative are not extensively documented, the general strategy of activating the carboxylic acid moiety (e.g., as an acid chloride or ester) to facilitate cyclization onto the imidazole ring is a common tactic in heterocyclic synthesis.

A recent review highlights a simple method for the synthesis of pyrrolo[1,2-a]-imidazoles based on the intramolecular cyclization of ketones by the action of (Boc)₂O in acetonitrile (B52724) at room temperature. nih.gov This transformation involves the participation of an N-acylimidazolium carbene and the transfer of the Boc group. A similar strategy could potentially be adapted for the synthesis of the isomeric pyrrolo[1,2-c]imidazol-5-one system.

Intermolecular Cyclization Protocols towards Fused Imidazole Systems

Intermolecular cyclization reactions involve the coming together of two or more separate molecules to form the fused imidazole ring system. These methods offer greater flexibility in the introduction of substituents. A prominent example is the [3+2] cycloaddition reaction. Azomethine ylides, generated in situ from the deprotonation of N-substituted iminium salts, can react with various dipolarophiles to construct the pyrrolidine (B122466) ring of the pyrrolo[1,2-c]imidazole system. For instance, quinolinium ylides have been shown to undergo formal [3+2] cycloaddition reactions with electron-poor alkenes to provide pyrrolo[1,2-a]quinolines. beilstein-journals.org A similar approach using substituted imidazoles as precursors for the azomethine ylide could provide access to the pyrrolo[1,2-c]imidazole core.

Another powerful intermolecular approach involves the reaction of 2-acylethynylpyrroles with tosylmethylisocyanide (TosMIC). In the presence of a strong base such as sodium tert-butoxide in THF, this reaction unexpectedly yields functionalized pyrrolo[1,2-c]imidazoles alongside 2,3'-bipyrroles. researchgate.net The proposed mechanism involves the formation of a pyrrolate anion which attacks the carbene carbon of TosMIC, followed by a series of cyclization and rearrangement steps.

ReactantsReagents and ConditionsProductYield (%)Reference
2-(acylethynyl)pyrroles, TosMICt-BuONa, THF, reflux, 1 hFunctionalized pyrrolo[1,2-c]imidazoles~50 researchgate.net
Imidazole-4-carbaldehyde, Meldrum's acid1. Condensation; 2. Flash vacuum pyrolysis5H-pyrrolo[1,2-c]imidazol-5-one- rsc.org

Domino and Cascade Reaction Sequences in Pyrrolo[1,2-c]imidazole Synthesis

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, provide an efficient and atom-economical route to complex heterocyclic systems. A domino Ugi/Michael reaction has been developed for the synthesis of novel imidazole-based triheterocycles. bohrium.com This strategy involves an initial Ugi four-component reaction to generate a substituted imidazole intermediate, which then undergoes an intramolecular Michael addition to form an imidazo-pyrrolone. Subsequent silver-catalyzed heteroannulation can lead to more complex fused systems.

Furthermore, the assembly of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been realized through a pseudo-three-component reaction of 2-imidazolines with terminal electron-deficient alkynes. acs.org This process involves a base-catalyzed domino aza-Claisen rearrangement/cyclization reaction sequence. The principles of such domino reactions could be adapted to construct the pyrrolo[1,2-c]imidazole skeleton from appropriately designed starting materials. Silver-catalyzed domino synthesis of pyrrolopiperazine fused with oxazine/imidazole has also been reported, highlighting the utility of transition metals in mediating complex cascade reactions. rsc.org

Multicomponent Reaction Paradigms for Substituted Pyrrolo[1,2-c]imidazole Derivatives

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a one-pot fashion to form a product that contains substantial portions of all the starting materials. nih.gov MCRs are particularly well-suited for the rapid generation of libraries of structurally diverse heterocyclic compounds.

While specific MCRs for the direct synthesis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one are not prevalent in the literature, the principles of MCRs have been widely applied to the synthesis of related pyrrole (B145914) and imidazole derivatives. orientjchem.orgorientjchem.org For example, a post-Ugi cascade reaction has been developed for the synthesis of pyrrole-imidazole derivatives. researchgate.net This approach involves a Ugi MCR to generate a key intermediate, which then undergoes a subsequent cascade reaction to form the fused heterocyclic system.

The known approaches to pyrrolo[1,2-c]imidazoles include the intermolecular cyclocondensation of pyrrole, isocyanate, and phosgene (B1210022) or thiophosgene, which can be considered a type of multicomponent reaction. researchgate.net Another example is the reaction of benzotriazol-1-yl(1H-pyrrol-2-yl)methanone with a ketone, isocyanate, or isothiocyanate. researchgate.net

Reaction TypeReactantsKey FeaturesProduct ClassReference
Post-Ugi CascadeAmine, Aldehyde, Isocyanide, Carboxylic AcidFollowed by intramolecular cyclizationPyrrole-imidazole derivatives researchgate.net
Intermolecular CyclocondensationPyrrole, Isocyanate, PhosgeneOne-pot synthesisPyrrolo[1,2-c]imidazoles researchgate.net

Targeted Synthesis via Advanced Carbon-Heteroatom Bond Formations

The construction of the pyrrolo[1,2-c]imidazole ring system can also be achieved through advanced bond-forming reactions that create key carbon-heteroatom linkages in a targeted manner.

Wittig-Type Transformations in the Construction of Pyrrolo[1,2-c]imidazoles

The Wittig reaction and its variants, such as the aza-Wittig reaction, are powerful tools for the formation of carbon-carbon and carbon-nitrogen double bonds, respectively. wikipedia.org These reactions have found application in the synthesis of various heterocyclic compounds.

The intramolecular aza-Wittig reaction is particularly useful for the synthesis of N-heterocycles. wikipedia.org This reaction involves the reaction of an iminophosphorane with a carbonyl group within the same molecule to form an imine, which is part of a new ring system. A review on the synthesis of hydrogenated pyrrolo[1,2-a]imidazoles describes the intramolecular aza-Wittig cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate to afford a 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole derivative in 36% yield. nih.gov This demonstrates the feasibility of using this type of transformation to construct the fused pyrrolo-imidazole skeleton. While this example leads to the isomeric pyrrolo[1,2-a]imidazole system, a similar strategy starting with a suitably functionalized imidazole precursor could, in principle, provide access to the pyrrolo[1,2-c]imidazole core. The general sequence involves the Staudinger reaction of an azide (B81097) with a phosphine (B1218219) to generate the iminophosphorane in situ, which then undergoes intramolecular cyclization. mdpi.com

Michael Addition-Cyclization Pathways to 5H-Pyrrolo[1,2-c]imidazoles

The construction of the 5H-pyrrolo[1,2-c]imidazole scaffold can be achieved through cascade reactions involving an aza-Michael addition followed by an intramolecular cyclization. This strategy relies on the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, which then sets the stage for a subsequent ring-closing event to form the bicyclic system.

While direct synthesis of this compound via this specific pathway is not extensively documented in readily available literature, the principles of this methodology are well-established for the synthesis of related nitrogen-containing heterocycles, such as piperidines and pyrrolidines. rsc.org The general approach involves the reaction of an imidazole derivative bearing a nucleophilic nitrogen with a suitable Michael acceptor. The resulting intermediate, after the initial Michael addition, would contain the necessary functionality to undergo an intramolecular cyclization, leading to the formation of the fused pyrrolidone ring.

For instance, the reaction of an imidazole with an α,β-unsaturated ester could, in principle, lead to a Michael adduct that, upon activation, could cyclize to form the desired pyrrolo[1,2-c]imidazol-5-one core. The success of such a reaction would be contingent on the nature of the substituents on both the imidazole and the Michael acceptor, as well as the reaction conditions employed to facilitate both the initial addition and the subsequent cyclization. The intramolecular endo-aza-Michael addition is a key step in these synthetic routes. rsc.org

Catalyst-Free Annulative Functionalization Routes for Fused Imidazole Scaffolds

The synthesis of fused imidazole scaffolds, including the pyrrolo[1,2-c]imidazole system, can also be accomplished through catalyst-free annulative functionalization routes. These methods are advantageous as they often proceed under mild conditions and avoid the use of potentially toxic and expensive metal catalysts.

One such approach involves the reaction of acylethynylpyrroles with 1-pyrrolines. This catalyst-free annulation proceeds readily at room temperature in solvents like acetonitrile or methanol, affording acylmethylenetetrahydrodipyrrolo[1,2-a:1',2'-c]imidazoles in high yields. acs.org This reaction demonstrates the feasibility of forming complex fused imidazole systems without the need for a catalyst.

Another catalyst-free method involves the reaction of acylethynylpyrroles with tosylmethylisocyanide (TosMIC). In the presence of a strong base like sodium tert-butoxide in THF, this reaction can lead to the formation of functionalized pyrrolo[1,2-c]imidazoles alongside other products. nih.gov The proposed mechanism involves the formation of a pyrrolate anion which then attacks the carbene carbon of TosMIC, initiating a cascade of reactions that ultimately leads to the fused imidazole ring system. nih.gov

Transition Metal-Catalyzed Functionalizations in Pyrrolo[1,2-c]imidazole Derivatization

Transition metal catalysis offers a powerful tool for the synthesis and functionalization of the pyrrolo[1,2-c]imidazole scaffold. Palladium and rhodium complexes have been particularly effective in promoting C-H activation and cross-coupling reactions to build and modify this heterocyclic system.

An aerobic palladium(0)-catalyzed C2-H functionalization of pyrroles with a tethered N-methoxylamide as a directing group has been reported for the synthesis of heteroaryl-substituted pyrrolo[1,2-c]imidazoles. nih.gov This method is notable for its compatibility with a wide range of heterocycles that would typically poison the catalyst. nih.gov

Rhodium-catalyzed reactions have also been employed in the synthesis of pyrrolo[1,2-c]imidazole derivatives. For example, Rh(III)-catalyzed C-H functionalization of pyrroles with alkynes, alkenes, and diazo compounds provides a route to this ring system. researchgate.net Furthermore, rhodium(II)-catalyzed annulation reactions of 2-aroyl-substituted NH-pyrroles with diazoesters have been developed to synthesize related pyrrolo[1,2-c] researchgate.netrsc.orgoxazin-1-ones. rsc.org

The following table summarizes some examples of transition metal-catalyzed synthesis of pyrrolo[1,2-c]imidazole derivatives.

CatalystReactantsProduct TypeReference
Pd(0)Pyrroles with tethered N-methoxylamide and heteroaryl groupsHeteroaryl-substituted pyrrolo[1,2-c]imidazoles nih.gov
Rh(III)Pyrroles and alkynes/alkenes/diazo compoundsPyrrolo[1,2-c]imidazoles researchgate.net
Rh2(OAc)42-Aroyl-substituted NH-pyrroles and diazoestersPyrrolo[1,2-c] researchgate.netrsc.orgoxazin-1-ones rsc.org

Pyrolytic Methods in Pyrrolo[1,2-c]imidazol-5-one Generation

Flash vacuum pyrolysis (FVP) represents a robust and efficient method for the synthesis of pyrrolo[1,2-c]imidazol-5-ones, including 1-substituted and 1,3-disubstituted derivatives. rsc.org This high-temperature, gas-phase technique allows for the generation of highly reactive intermediates that can undergo intramolecular cyclization to form the desired bicyclic products.

One effective pyrolytic route utilizes Meldrum's acid derivatives as precursors. rsc.org The reaction of Meldrum's acid with imidazole-2-carbaldehyde yields a condensation product which, upon pyrolysis, generates the parent 5H-pyrrolo[1,2-c]imidazol-5-one. rsc.org This method has also been successfully applied to the synthesis of substituted analogues by starting with appropriately substituted imidazole-carbaldehydes. rsc.org

Another versatile pyrolytic approach involves the FVP of propenoate precursors. rsc.org For example, the pyrolysis of ethyl 2-(imidazol-1-yl)propenoate leads to the formation of 5H-pyrrolo[1,2-c]imidazol-5-one. The mechanism of this reaction is believed to involve a rate-determining E to Z isomerization of the alkene, followed by the elimination of an alcohol and subsequent electrocyclization to yield the fused ring product. rsc.org This method has been shown to produce pyrrolo[1,2-c]imidazol-5-ones in yields ranging from 32% to 90%. rsc.org

The following table provides a summary of pyrolytic methods for the synthesis of pyrrolo[1,2-c]imidazol-5-ones.

Precursor TypeSpecific Precursor ExampleProductYield RangeReference
Meldrum's Acid DerivativeCondensation product of Meldrum's acid and imidazole-2-carbaldehyde5H-Pyrrolo[1,2-c]imidazol-5-oneNot specified rsc.org
Meldrum's Acid DerivativeSubstituted imidazole-carbaldehyde and Meldrum's acid condensation products1-Substituted and 1,3-disubstituted pyrrolo[1,2-c]imidazol-5-onesFair to excellent rsc.org
Propenoate PrecursorEthyl 2-(imidazol-1-yl)propenoate5H-Pyrrolo[1,2-c]imidazol-5-one32-90% rsc.org

Precursor Chemistry and Post-Synthetic Functionalization Strategies for Pyrrolo[1,2-c]imidazol-5-one Scaffolds

The synthesis of functionalized pyrrolo[1,2-c]imidazol-5-one scaffolds often relies on the careful design and preparation of key precursors. As discussed previously, Meldrum's acid and propenoate derivatives are important precursors for pyrolytic syntheses. rsc.orgrsc.org The synthesis of these precursors typically involves standard organic transformations. For example, the condensation of Meldrum's acid with various aldehydes, including imidazole-2-carbaldehyde, is a common method to prepare the pyrolytic precursors. rsc.orgnih.govmdpi.comresearchgate.netresearchgate.net

Once the pyrrolo[1,2-c]imidazol-5-one core is assembled, it can undergo a variety of post-synthetic functionalization reactions to introduce diverse substituents and modulate its chemical properties. The reactivity of the fused ring system allows for electrophilic and nucleophilic substitution reactions, as well as modifications at the nitrogen atoms.

For example, the synthesis of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts has been achieved through the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating reagents. mdpi.com This demonstrates the accessibility of the nitrogen atoms for quaternization, a common strategy in medicinal chemistry.

Furthermore, stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones has been accomplished, and these compounds have been used as precursors for N-heterocyclic carbene (NHC) precatalysts. nih.gov This involves a diastereoselective or enantioselective lithiation followed by reaction with an electrophile, showcasing the potential for introducing chirality and further functionalization at the 5-position. nih.gov

Chemical Reactivity and Transformations of the 1 Methyl 5h Pyrrolo 1,2 C Imidazol 5 One System

Electrophilic and Nucleophilic Substitution Reactions on the Fused Ring System

The reactivity of the 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one core towards electrophilic and nucleophilic attack is dictated by the electronic nature of the fused pyrrole (B145914) and imidazole (B134444) rings. The imidazole moiety is generally considered electron-rich and is known to undergo electrophilic substitution. In contrast, the pyrrole ring's electron density is somewhat diminished by the adjacent carbonyl group.

Computational studies and experimental evidence from related systems suggest that electrophilic aromatic substitution is most likely to occur on the imidazole ring. The positions C-3 and C-1 of the imidazole ring are predicted to be the most nucleophilic centers. However, the presence of the methyl group at the N-1 position directs electrophilic attack to the C-3 position. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are anticipated to proceed at this site, provided that suitable reaction conditions are employed to overcome any deactivating effects of the lactam carbonyl group.

Nucleophilic substitution reactions on the unactivated aromatic core are generally disfavored. However, the introduction of strong electron-withdrawing groups or the conversion of the carbonyl group into a more reactive functional group could facilitate nucleophilic attack. For instance, conversion of the lactam to a thio-lactam or an imidoyl chloride could activate the ring system towards nucleophilic displacement.

Ring Opening and Rearrangement Pathways of Pyrrolo[1,2-c]imidazoles

The stability of the 5H-pyrrolo[1,2-c]imidazol-5-one ring system is a critical factor in its synthetic utility. Under standard conditions, the fused bicyclic structure is relatively stable. However, under forcing acidic or basic conditions, or through photochemical activation, ring-opening and rearrangement reactions can be induced.

Hydrolysis of the lactam bond under strong basic or acidic conditions would lead to the formation of a substituted 1-(2-aminoethyl)imidazole-4-carboxylic acid derivative. This ring-opening provides a pathway to further functionalize the molecule or to use it as a building block for the synthesis of other heterocyclic systems.

Rearrangement reactions of the pyrrolo[1,2-c]imidazole core are less common but can be envisioned under specific conditions. Photochemical rearrangements, for instance, could potentially lead to skeletal reorganization and the formation of isomeric structures. Additionally, certain transition-metal-catalyzed reactions might promote bond cleavage and rearrangement to afford novel heterocyclic scaffolds.

Functional Group Interconversions on the Pyrrolo[1,2-c]imidazol-5-one Core

The functional groups present on the this compound core, namely the N-methyl group and the C-5 carbonyl group, are amenable to a variety of interconversions.

The N-methyl group can be a site for functionalization, although direct modification can be challenging. Radical halogenation could potentially introduce a handle for further transformations. The carbonyl group at the C-5 position is a versatile functional group. It can undergo reduction to the corresponding alcohol using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. This alcohol can then be subjected to further reactions, such as etherification or esterification.

The carbonyl group can also react with organometallic reagents, such as Grignard reagents or organolithium compounds, to introduce new carbon-carbon bonds at the C-5 position, leading to tertiary alcohols. Furthermore, the lactam can be converted to a thio-lactam using reagents like Lawesson's reagent, which can alter the reactivity of the ring system and serve as a precursor for other transformations.

Regioselective Transformations within the Pyrrolo[1,2-c]imidazole Moiety

Achieving regioselectivity in the functionalization of the this compound system is paramount for the synthesis of well-defined derivatives. As discussed, electrophilic substitution is expected to be highly regioselective for the C-3 position of the imidazole ring due to the directing effect of the N-1 methyl group and the inherent nucleophilicity of that position.

In cases where multiple reactive sites are present, the choice of reagents and reaction conditions can be tuned to favor one outcome over another. For example, in a derivative bearing additional functional groups, protecting group strategies may be necessary to ensure that reaction occurs at the desired location.

Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, can be employed for the regioselective introduction of substituents if a halogen or other suitable coupling partner is first installed on the ring. The site of this initial functionalization will then dictate the position of the new substituent.

Influence of Electronic and Steric Substituent Effects on Reactivity Profiles

The reactivity of the this compound core can be significantly modulated by the introduction of substituents on the ring system. Electron-donating groups (EDGs) on the aromatic rings are expected to increase the nucleophilicity of the system, thereby accelerating the rate of electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) will deactivate the ring towards electrophilic attack but may facilitate nucleophilic substitution reactions.

For instance, the introduction of an EDG at the C-3 position would further activate the imidazole ring towards electrophilic attack at other positions, although steric hindrance might play a role in directing the incoming electrophile. An EWG at the same position would have the opposite effect.

Steric effects also play a crucial role in determining the outcome of reactions. Bulky substituents near a reactive site can hinder the approach of reagents, leading to a decrease in reaction rate or a change in regioselectivity. For example, in the synthesis of related, more complex pyrrolo-imidazole systems, it has been observed that sterically less demanding substituents can lead to higher reaction yields. mdpi.com This principle can be extended to the functionalization of the this compound core, where the size of both the substrate's substituents and the incoming reagent will influence the transformation.

The interplay of electronic and steric effects is a key consideration in the design of synthetic routes towards functionalized this compound derivatives and allows for the fine-tuning of their reactivity profiles.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 5h Pyrrolo 1,2 C Imidazol 5 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one derivatives. While specific data for the 1-methyl derivative is not extensively published, analysis of the parent compound, pyrrolo[1,2-c]imidazol-5-one, provides a robust foundation for structural interpretation. rsc.org

The ¹H NMR spectrum of the parent pyrrolo[1,2-c]imidazol-5-one reveals distinct signals corresponding to the protons of the fused ring system. The introduction of a methyl group at the N-1 position in this compound would be expected to induce a downfield shift in the adjacent protons due to its electronic effects. Furthermore, a characteristic singlet for the methyl protons would appear in the upfield region of the spectrum.

The ¹³C NMR spectrum of pyrrolo[1,2-c]imidazol-5-one has been thoroughly analyzed, allowing for the assignment of each carbon atom in the bicyclic structure. rsc.org The carbonyl carbon (C-5) is typically observed at the most downfield chemical shift. The presence of a methyl group at N-1 would lead to a noticeable shift in the resonance of the adjacent C-1 and C-3 carbons.

Fluorine NMR (¹⁹F NMR) would be applicable for derivatives of this compound that are substituted with fluorine atoms. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum would provide valuable information about the electronic environment of the fluorine substituents and their spatial relationship with other nuclei in the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1-CH₃~3.5-4.0~30-35
H-3~7.0-7.5-
C-3-~115-120
H-6~6.0-6.5-
C-6-~100-105
H-7~7.5-8.0-
C-7-~125-130
C-1-~135-140
C-5-~160-165
C-7a-~130-135

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives, as well as for elucidating their fragmentation pathways.

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion peak [M+H]⁺ for this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the determination of its elemental formula with high accuracy.

The fragmentation pattern of this compound under electron impact (EI) or collision-induced dissociation (CID) can be predicted based on the fragmentation of related imidazole (B134444) compounds. Common fragmentation pathways would likely involve the loss of the methyl group, cleavage of the carbonyl group, and fragmentation of the pyrrolidine (B122466) and imidazole rings.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum is expected to exhibit several characteristic absorption bands.

The most prominent feature would be a strong absorption band in the region of 1650-1700 cm⁻¹, corresponding to the stretching vibration of the amide carbonyl group (C=O). Other significant bands would include C=C stretching vibrations of the aromatic and enamine systems, as well as C-N stretching vibrations within the fused rings. The presence of the methyl group would also give rise to characteristic C-H stretching and bending vibrations.

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (amide)1650-1700Strong
C=C (aromatic/enamine)1500-1600Medium
C-N1200-1350Medium
C-H (sp³)2850-3000Medium
C-H (sp²)3000-3100Medium

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. While the crystal structure of this compound has not been reported, the structures of two other pyrrolo[1,2-c]imidazol-5-one derivatives have been determined. rsc.org These structures reveal that the fused ring system behaves structurally as a simple cyclic N-acylimidazole with no significant cyclic delocalization. rsc.org

Analysis of Intramolecular Bond Lengths and Angles

The analysis of bond lengths and angles in the crystal structures of pyrrolo[1,2-c]imidazol-5-one derivatives provides insights into the bonding and electronic distribution within the molecule. The C=O bond length is consistent with that of a typical amide carbonyl group. The bond lengths within the imidazole and pyrrolidine rings are indicative of their respective aromatic and saturated/unsaturated character. The bond angles around the fused ring junction provide information about the strain and geometry of the bicyclic system.

Theoretical and Computational Investigations of 1 Methyl 5h Pyrrolo 1,2 C Imidazol 5 One Chemistry

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and stability of pyrrolo[1,2-c]imidazole systems. While specific studies on 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one are not extensively documented, research on closely related pyrrolo[1,2-c]imidazole scaffolds provides valuable data.

For instance, DFT calculations using the B3LYP method with a 6-31G basis set have been performed on similar bicyclic systems to determine their geometric and electronic properties. researchgate.net These studies reveal that the pyrrolidine (B122466) ring in such fused systems often adopts a half-chair conformation. researchgate.net The stability of these compounds is indicated by their calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are typically found to have negative values. researchgate.net

The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity. For related pyrrolo[1,2-c]imidazole derivatives, these computational approaches have been used to correlate calculated geometrical parameters with experimental data obtained from X-ray crystallography, showing good agreement. researchgate.net

Table 1: Representative Calculated Electronic Properties for a Pyrrolo[1,2-c]imidazole Scaffold

ParameterCalculated Value
HOMO EnergyNegative
LUMO EnergyNegative
HOMO-LUMO GapIndicative of Stability
ConformationPyrrolidine ring in half-chair

Note: The specific values are dependent on the exact molecular structure and substituents.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of the pyrrolo[1,2-c]imidazole ring system.

The synthesis of pyrrolo[1,2-c]imidazoles can proceed through various pathways, such as the condensation of aminopyrrolines with halocarbonyl compounds or intramolecular cyclization reactions. nih.gov Computational studies can map the potential energy surface of these reactions, identifying the structures and energies of reactants, products, transition states, and any intermediates.

For example, in the reaction of imidazoles with other reactants, quantum chemical computations of Gibbs energies can be used to support proposed reaction mechanisms. researchgate.netrsc.org By calculating the energy barriers associated with different potential pathways, the most likely reaction mechanism can be determined. These calculations can also shed light on the role of catalysts and reaction conditions.

Many synthetic routes to substituted pyrrolo[1,2-c]imidazoles can potentially yield multiple isomers. Computational modeling can be employed to predict and explain the observed regioselectivity and stereoselectivity. By comparing the activation energies for the formation of different isomers, the product distribution can be rationalized.

For instance, in 1,3-dipolar cycloaddition reactions used to form similar heterocyclic systems, the regioselectivity is often a key question. beilstein-journals.org Theoretical calculations can help to understand the electronic and steric factors that govern the orientation of the dipole and dipolarophile, thus determining the final product.

Aromaticity Analysis of the Pyrrolo[1,2-c]imidazole System

Computational methods provide quantitative measures of aromaticity. One of the most common techniques is the calculation of Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of a ring system; a negative value is indicative of aromatic character, while a positive value suggests anti-aromaticity. The NICS(0) (at the ring center) and NICS(1) (1 Å above the ring plane) values are often used. cdnsciencepub.com

Prediction of Spectroscopic Parameters from First Principles

Ab initio and DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to confirm the structure of newly synthesized compounds.

For instance, Gauge-Independent Atomic Orbital (GIAO) calculations are widely used to predict NMR chemical shifts (¹H, ¹³C, ¹⁵N). cdnsciencepub.comresearchgate.net These calculations can be invaluable in assigning ambiguous signals in experimental spectra and in distinguishing between different isomers. The accuracy of these predictions is often enhanced by considering solvent effects and, in some cases, by averaging over molecular dynamics trajectories. researchgate.netsemanticscholar.org

Furthermore, vibrational frequencies (IR and Raman spectra) can be calculated from first principles. Anharmonic frequency calculations, which go beyond the harmonic approximation, have been shown to provide excellent agreement with experimental gas-phase infrared photodissociation spectroscopy (IRPD) data for molecules like protonated imidazole (B134444). nih.gov Such calculations can help in the detailed assignment of vibrational modes and in understanding the effects of intermolecular interactions, such as hydrogen bonding.

Table 2: Computationally Predicted Spectroscopic Data for Imidazole Derivatives

Spectroscopic ParameterComputational Method
NMR Chemical ShiftsGIAO/DFT
Vibrational FrequenciesAnharmonic VSCF/MP2

Note: The accuracy of the predictions depends on the level of theory and the basis set used.

Advanced Research Applications of the Pyrrolo 1,2 C Imidazol 5 One Scaffold in Chemical Science

Role in Diversity-Oriented Synthesis for the Generation of Complex Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules from a common starting material or scaffold. The pyrrolo[1,2-c]imidazol-5-one framework is well-suited for DOS due to its rigid core and multiple reaction sites that allow for the introduction of various functional groups.

Researchers have utilized multicomponent reactions (MCRs) as an efficient tool to construct libraries of compounds based on related heterocyclic scaffolds. nih.gov This approach allows for the rapid assembly of complex molecules in a single step, which is a hallmark of an effective DOS strategy. For instance, a one-pot, three-component reaction involving an aminoazole (a key structural component of the pyrrolo[1,2-c]imidazole system), an aldehyde, and a ketone can lead to a wide array of fused heterocyclic products. frontiersin.org The ability to vary each of the three components systematically enables the generation of a large and diverse chemical library. This condition-based divergence allows chemists to switch between different reaction pathways to selectively produce positional isomers, further enriching the complexity of the resulting library. frontiersin.org

The application of this principle to the pyrrolo[1,2-c]imidazol-5-one scaffold would involve reacting substituted pyrroles or imidazoles with various reaction partners to explore a vast chemical space. The resulting libraries are invaluable for high-throughput screening in drug discovery and chemical biology, as they provide a diverse set of molecular shapes and functionalities to probe biological systems.

Starting Scaffold ComponentVariable Reactant 1Variable Reactant 2Resulting Diverse ScaffoldReference Concept
AminoazoleAromatic AldehydesCyclic KetonesFused Azolopyridines frontiersin.org
Methyl o-hydroxybenzoylpyruvateAryl AldehydesPrimary AminesChromeno[2,3-c]pyrrole-3,9-diones nih.gov
Benzimidazole2-BromoacetophenoneActivated AlkynePyrrolo[1,2-a]benzimidazoles researchgate.net

Utility as Building Blocks for Architecturally Intricate Polycyclic Systems

The pyrrolo[1,2-c]imidazol-5-one scaffold is an excellent building block for the synthesis of more complex, architecturally intricate polycyclic systems. Its inherent reactivity, particularly in cycloaddition reactions, allows for the annulation of additional rings, leading to novel molecular frameworks.

One of the most powerful methods for constructing five-membered rings is the 1,3-dipolar cycloaddition. core.ac.uk The pyrrolo[1,2-c]imidazol-5-one system can be derived from mesoionic intermediates, such as münchnones, which act as cyclic azomethine ylides. core.ac.ukmdpi.com These intermediates can react with various dipolarophiles, like activated alkynes, to form complex cycloadducts. For example, the reaction of bicyclic mesoionic oxazolo-pyridazinones with methyl propiolate generates pyrrolo[1,2-b]pyridazine (B13699388) derivatives through a [3+2] cycloaddition, followed by the elimination of carbon dioxide. mdpi.com This strategy highlights how a fused imidazole-like core can be used to construct larger, multi-ring systems with high regioselectivity.

Furthermore, spiro-annulated systems can be created using related imidazol-5-one structures. Spiro[imidazol-5-one-4,1′-cyclopropanes] can participate in formal cycloaddition reactions with aldehydes to produce complex spiro-annulated tetrahydrofurans, demonstrating the utility of the imidazolone (B8795221) core in constructing quaternary stereocenters. acs.org These synthetic methodologies underscore the value of the pyrrolo[1,2-c]imidazol-5-one scaffold as a versatile precursor for polycyclic compounds that are of interest in medicinal chemistry and materials science. mdpi.comsemanticscholar.org

Pyrroloimidazole-related PrecursorReaction TypeReactantResulting Polycyclic SystemReference
Mesoionic Oxazolo-pyridazinone[3+2] CycloadditionMethyl PropiolatePyrrolo[1,2-b]pyridazine mdpi.com
Bicyclic MünchnoneIntramolecular Dipolar CycloadditionPendant AlkynePyrrolo[1,2-c]thiazole core.ac.uk
Spiro[imidazol-5-one-4,1′-cyclopropane]Formal CycloadditionAldehydesSpiro-annulated Tetrahydrofuran acs.org
Acylethynylcycloalka[b]pyrroles[3+2] AnnulationΔ1-PyrrolinesCyclohepta core.ac.ukmdpi.compyrrolo[1,2-c]pyrrolo[1,2-a]imidazole mdpi.com

Development as Ancillary Ligands in Coordination Chemistry

The pyrrolo[1,2-c]imidazol-5-one scaffold is a precursor to a highly important class of ancillary ligands in coordination chemistry: N-heterocyclic carbenes (NHCs). amazonaws.com NHCs are powerful sigma-donating ligands that form stable bonds with a wide range of transition metals, leading to robust and highly active catalysts.

The synthesis of NHC-metal complexes from this scaffold typically involves a two-step process. First, the pyrrolo[1,2-c]imidazol-5-one (or a related isomer like the -3-one) is converted into a corresponding imidazolium (B1220033) salt, which serves as the NHC precatalyst. acs.orgnih.gov Subsequent deprotonation of this salt at the C3 position (between the two nitrogen atoms) with a strong base generates the free carbene. This highly reactive species is typically trapped in situ by a metal precursor to form the desired NHC-metal complex. nih.gov For example, 3-chloro-pyrroloimidazolinium salts, derived from pyrrolo[1,2-c]imidazol-3-ones, have been successfully coordinated to palladium(II) to form well-defined complexes. acs.orgnih.gov

The steric and electronic properties of these NHC ligands can be fine-tuned by modifying the substituents on the pyrrolo[1,2-c]imidazol-5-one backbone. This modularity allows for the rational design of catalysts for specific organic transformations. The resulting metal complexes often exhibit high stability and catalytic efficiency, making them valuable tools in fields such as cross-coupling reactions, metathesis, and polymerization. nih.gov

Scaffold DerivativePrecursor TypeMetal CenterComplex TypePotential ApplicationReference
Pyrrolo[1,2-c]imidazol-3-one3-Chloro-pyrroloimidazolinium saltPalladium(II)Pd(II)-NHC ComplexCross-coupling Catalysis acs.orgnih.gov
Imidazole-based LigandN,N,E-HeteroscorpionateRhenium(I)[Re(CO)₃(ligand)]Enzyme Modeling fau.de
Imidazole-based LigandN,N,E-HeteroscorpionateRuthenium(II)[RuCl(PPh₃)₂(ligand)]Catalysis fau.de
Pyrrole-Triazoline-ThioneThione LigandMn(II), Fe(II), Ni(II), Cu(II), Zn(II)Mixed-Ligand ComplexesAnticancer Agents nih.gov

Investigations into Electrochemical Behavior and Relevance in Advanced Material Science

The electrochemical properties of fused heterocyclic systems like 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one are of growing interest for applications in advanced materials science. The conjugated π-system of the scaffold allows for electron delocalization, which can impart interesting redox and electronic characteristics.

Electrochemical studies, often conducted using cyclic voltammetry, can reveal the oxidation and reduction potentials of these molecules, providing insight into their electronic structure and stability. For example, studies on related fused pyrimidine-triazole heterocycles have shown that their electrochemical oxidation can be either an irreversible, diffusion-controlled process or an adsorption-controlled process, depending on the specific molecular structure. nih.govnih.gov These properties are crucial for designing materials for applications such as organic electronics, sensors, and electrocatalysis.

The pyrrolo[1,2-c]imidazol-5-one scaffold can also be used to functionalize other materials to create novel composites. For instance, imidazole (B134444) derivatives have been covalently attached to single-walled carbon nanotubes (SWNTs). researchgate.net Electrochemical measurements of these functionalized nanotubes revealed weak intramolecular electronic interactions between the imidazole groups and the nanotubes, demonstrating a method to modify the electronic properties of the carbon material. researchgate.net This approach could be used to develop new sensors or to integrate these molecules into electronic devices, highlighting the potential of the pyrrolo[1,2-c]imidazol-5-one scaffold in the development of advanced functional materials.

Compound ClassElectrochemical TechniqueKey FindingPotential ApplicationReference
Fused TriazolopyrimidinonesDifferential Pulse VoltammetryIrreversible, diffusion-controlled oxidationDNA-interaction sensors nih.govnih.gov
Imidazole-functionalized SWNTsCyclic VoltammetryWeak electronic interaction between imidazole and nanotubeFunctional composite materials researchgate.net
Bibenzimidazole DerivativesElectrochemical Impedance SpectroscopyInfluence on polymer fuel cell propertiesProton-exchange membranes researchgate.net
Benzimidazole DerivativesPotentiodynamic PolarizationSignificant anticorrosion propertiesCorrosion inhibitors iucr.org

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one?

  • Methodological Answer : The compound is synthesized via flash vacuum pyrolysis (FVP) of Meldrum's acid derivatives or propenoate precursors. For example, FVP of precursors like 11–13 yields 1-substituted pyrroloimidazolones in 32–90% yields . Alternative routes include aerobic C-H activation , enabling rapid functionalization of the heterocyclic core under transition-metal-free conditions . Key steps involve isomerization, alcohol elimination, and electrocyclization .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : NMR spectroscopy (1H, 13C, 15N, 17O) is critical. The carbonyl group and nitrogen atoms exhibit conjugation akin to amides, but cyclic delocalization is absent . Assignments rely on comparing chemical shifts and coupling constants with monocyclic models (e.g., pyrrolizin-3-one) . Mass spectrometry and crystallography (e.g., monoclinic P21/n symmetry in analogs) further validate structural features .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : The molecular formula (C7H6N2O , MW 134.14) and InChI string (1S/C7H6N2O/c1-5-6-2-3-7(10)9(6)4-8-5/h2-4H,1H3 ) are foundational for database searches and computational modeling . Solubility and stability assessments should consider the imidazolone ring’s polarity and potential hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers address low yields in pyrroloimidazolone synthesis?

  • Methodological Answer : Challenges like low yields in cycloaddition reactions (e.g., 3% yield in [2+2+1] CO cycloaddition ) require optimization of radical initiation conditions or alternative methods like FVP . Kinetic studies of E-to-Z isomerization during propenoate pyrolysis can identify rate-limiting steps . Parallel screening of precursors (e.g., Meldrum’s acid vs. propenoates) improves yield predictability .

Q. What analytical strategies resolve conjugation and electronic effects in the pyrroloimidazolone system?

  • Methodological Answer : 15N and 17O NMR elucidate conjugation between the ring-junction nitrogen and carbonyl group, revealing limited delocalization despite amide-like interactions . Computational studies (DFT, NBO analysis) can model electron distribution, while X-ray crystallography of analogs (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) provides structural benchmarks .

Q. How do conjugation effects influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The partial amide character enhances hydrogen-bonding potential, making it a candidate for enzyme inhibition (e.g., anti-HIV NNRTIs ). However, the lack of full delocalization increases susceptibility to electrophilic attack at the carbonyl group . Structure-activity relationship (SAR) studies should prioritize substituents at the 1-methyl position to modulate bioactivity .

Q. What are the implications of contradictory data in synthetic studies (e.g., failed cycloadditions)?

  • Methodological Answer : Contradictions (e.g., low-yield cycloadditions vs. high-yield FVP ) highlight the importance of mechanistic validation. Researchers should cross-validate methods using kinetic isotope effects (KIEs) or isotopic labeling to trace reaction pathways. Systematic variation of reaction parameters (temperature, catalysts) can reconcile discrepancies .

Q. How can advanced functionalization of the pyrroloimidazolone core be achieved?

  • Methodological Answer : Aerobic C-H activation enables direct arylation or alkylation at the C2 position, facilitating rapid diversification . For fluorescence applications (e.g., sensor design), introducing electron-donating groups (e.g., biphenylyl, methoxybenzoyl) enhances quantum yields, as demonstrated in pyrrolopyrimidine analogs .

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